![molecular formula C28H48FeP2 B14787073 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene: is a compound that belongs to the class of ferrocene derivatives. Ferrocene derivatives are known for their unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of two bis(1,1-dimethylethyl)phosphino groups attached to the ferrocene core. These phosphino groups are known for their ability to act as ligands, making this compound useful in various catalytic and coordination chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene typically involves the reaction of ferrocene with bis(1,1-dimethylethyl)phosphino reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the ferrocene derivative is reacted with bis(1,1-dimethylethyl)phosphine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and a suitable base.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different ligands.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene exerts its effects is primarily through its ability to act as a ligand. The phosphino groups can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more. The ferrocene core provides stability and electronic properties that enhance the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene derivative with diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): A similar bidentate ligand but with an ethane backbone instead of a ferrocene core.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: A benzene derivative with similar phosphino groups.
Uniqueness: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene is unique due to its ferrocene core, which imparts distinct electronic properties and stability. The presence of bulky bis(1,1-dimethylethyl)phosphino groups also provides steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes .
Eigenschaften
Molekularformel |
C28H48FeP2 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ditert-butyl-[[2-(ditert-butylphosphanylmethyl)cyclopenta-1,3-dien-1-yl]methyl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H43P2.C5H5.Fe/c1-20(2,3)24(21(4,5)6)16-18-14-13-15-19(18)17-25(22(7,8)9)23(10,11)12;1-2-4-5-3-1;/h13-15H,16-17H2,1-12H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
HEIVQJRWTUOXSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=C(C=C[CH-]1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)


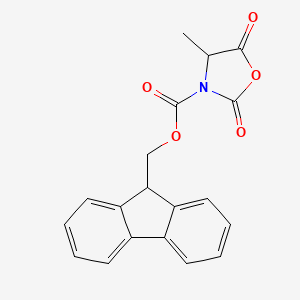
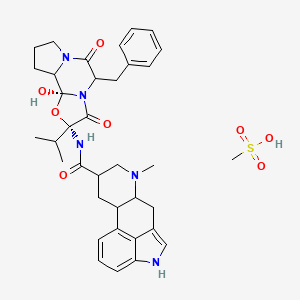
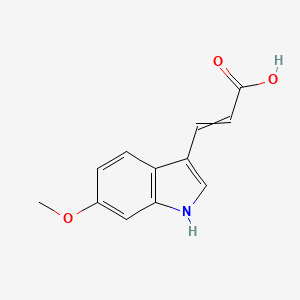
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
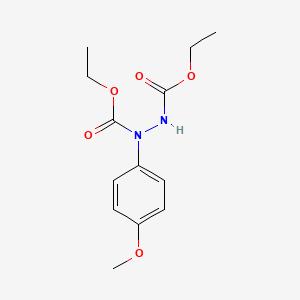
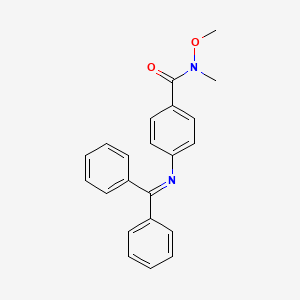
![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
